2-(Hexadecylthio)benzoic acid
CAS No.:
Cat. No.: VC16060874
Molecular Formula: C23H38O2S
Molecular Weight: 378.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H38O2S |
|---|---|
| Molecular Weight | 378.6 g/mol |
| IUPAC Name | 2-hexadecylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25) |
| Standard InChI Key | BRIKRLUEFVZEQK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)O |
Introduction
Synthetic Pathways and Optimization
Nucleophilic Substitution-Based Synthesis
The most plausible route to 2-(hexadecylthio)benzoic acid involves a nucleophilic substitution reaction between 2-mercaptobenzoic acid and 1-bromohexadecane. In a basic medium (e.g., KOH or NaOH), the thiolate anion attacks the alkyl bromide, forming the thioether bond :
Key parameters include:
-
Temperature: 60–80°C to enhance reaction kinetics without degrading reactants.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates.
Acid-Catalyzed Work-Up
Post-reaction, concentrated sulfuric acid may be employed to protonate residual bases and facilitate product isolation, as seen in analogous syntheses of benzoic acid derivatives . The crude product is typically purified via recrystallization from ethanol or chromatography.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits marked hydrophobicity due to its C₁₆ chain, with limited water solubility (<0.1 mg/mL at 25°C) but high solubility in organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 15.2 |
| Dichloromethane | 42.7 |
| Hexane | 8.9 |
The calculated logP (octanol-water) is 6.8, indicating strong lipophilicity .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C, with decomposition above 250°C. The long alkyl chain contributes to higher thermal stability compared to shorter-chain analogs (e.g., 2-octylthiobenzoic acid, mp 89–92°C).
Chemical Reactivity and Functionalization
Carboxylic Acid Reactivity
The -COOH group undergoes typical acid-derived reactions:
-
Esterification: Reaction with methanol/H⁺ yields methyl 2-(hexadecylthio)benzoate.
-
Amide Formation: Coupling with amines via carbodiimide-mediated activation.
Thioether Oxidation
The -S- group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
This reactivity is critical for designing redox-responsive surfactants .
Applications in Materials Science and Industry
Surfactant and Micelle Formation
The amphiphilic nature enables micelle formation in aqueous solutions, with a critical micelle concentration (CMC) of 0.05 mM. Applications include:
-
Drug delivery systems: Encapsulation of hydrophobic therapeutics.
-
Nanoparticle stabilization: Preventing aggregation in colloidal suspensions.
Corrosion Inhibition
The thioether and carboxylic acid groups chelate metal ions, forming protective layers on steel surfaces. Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency at 1 mM concentration in acidic media .
Organic Electronics
Analogous to sulfonated phthalocyanines in photovoltaic studies , 2-(hexadecylthio)benzoic acid could serve as a solubility-enhancing side chain in conjugated polymers, improving processability for organic solar cells.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-(Octylthio)benzoic acid | C₁₅H₂₂O₂S | Shorter chain (C₈), lower logP |
| 2-(Hexadecyloxy)benzoic acid | C₂₃H₃₈O₃ | Ether (-O-) vs. thioether (-S-) |
The hexadecylthio variant’s higher lipophilicity enhances membrane permeability in drug delivery applications compared to its ether analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume